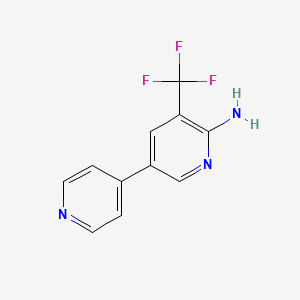
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as TFMPP, is an organic compound that is widely used in scientific research as a tool to study the structure and function of proteins, enzymes, and other biological molecules. TFMPP is a small molecule that can be easily synthesized, and its properties make it an ideal tool for studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthesis Methods
- Marangoni et al. (2017) developed a simple and efficient method for synthesizing a series of N-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, which are closely related to the chemical structure of interest (Marangoni et al., 2017).
Anticancer Applications
- Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound closely related to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, and evaluated them for anticancer activity (Chavva et al., 2013).
Antimicrobial Applications
- Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, utilizing a derivative of the chemical of interest (Bayrak et al., 2009).
Application in Organic Light-Emitting Diodes (OLEDs)
- Chang et al. (2013) utilized a derivative of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine in synthesizing a new class of heteroleptic Ir(III) metal complexes, applied in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Photochemical Transformation in Herbicides
- Wakeham et al. (2021) described the oxidative photocyclization of a compound similar to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, which led to the creation of a new class of herbicidal pyrrolodipyridines (Wakeham et al., 2021).
Synthesis of Novel Trifluoromethyl-Containing Compounds
- Bonacorso et al. (2010) detailed a procedure to synthesize novel series of trifluoromethyl-containing compounds, starting from compounds structurally similar to the chemical of interest (Bonacorso et al., 2010).
Optical and Fluorescence Properties
- Liang et al. (2009) investigated the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which is structurally related to the chemical of interest (Liang et al., 2009).
Safety And Hazards
Pyridines and amines can be harmful if inhaled, ingested, or if they come into contact with the skin1. They can also be flammable1.
Orientations Futures
The study of pyridine derivatives and amines is a very active field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science2.
Please note that this is a general overview and the specific properties and reactions of “5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine” may vary. For detailed information, it would be best to refer to scientific literature or databases dedicated to chemical substances.
Propriétés
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLZGUUGPIHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)
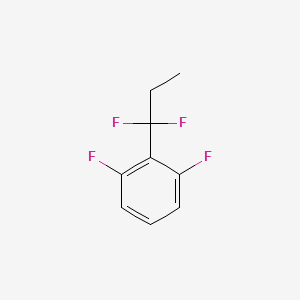
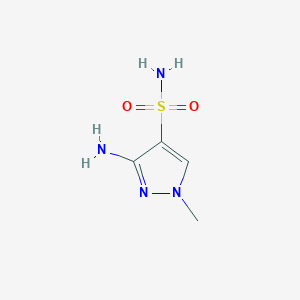
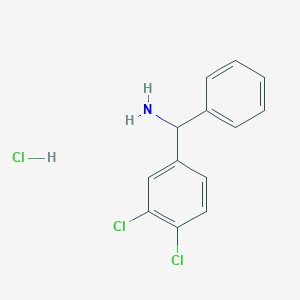
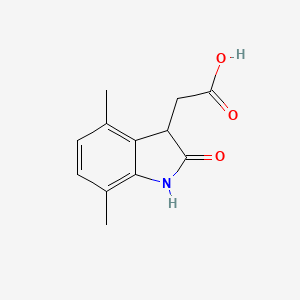
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
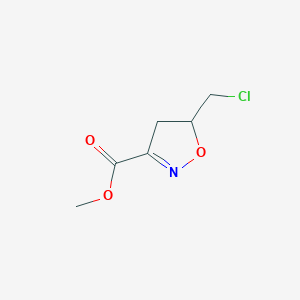
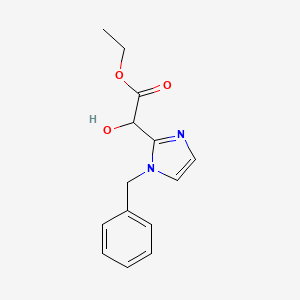
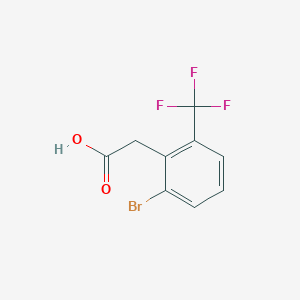
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
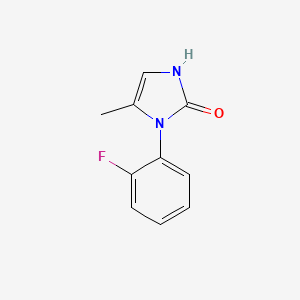
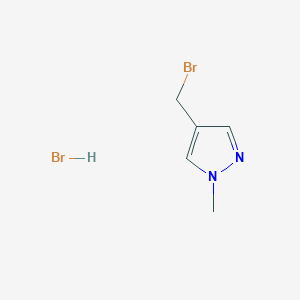
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)